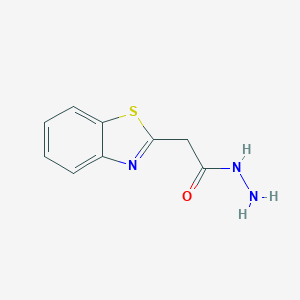

2-(1,3-Benzothiazol-2-yl)acetohydrazide

説明

2-(1,3-Benzothiazol-2-yl)acetohydrazide is a heterocyclic compound featuring a benzothiazole core linked to an acetohydrazide moiety. The acetohydrazide group (-NH-NH-C(=O)-) enhances molecular flexibility and hydrogen-bonding capacity, enabling interactions with biological targets such as enzymes or receptors. This compound serves as a versatile intermediate for synthesizing derivatives with tailored substituents, which modulate electronic, steric, and pharmacokinetic properties .

特性

CAS番号 |

175440-94-5 |

|---|---|

分子式 |

C9H9N3OS |

分子量 |

207.25 g/mol |

IUPAC名 |

2-(1,3-benzothiazol-2-yl)acetohydrazide |

InChI |

InChI=1S/C9H9N3OS/c10-12-8(13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13) |

InChIキー |

VXGUJUIXLUKHRG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)NN |

正規SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)NN |

同義語 |

2-Benzothiazoleaceticacid,hydrazide(9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of 2-(1,3-benzothiazol-2-yl)acetohydrazide with structurally related compounds reveals key differences in bioactivity, synthesis, and physicochemical properties. Below are critical comparisons:

Benzimidazole-Based Analogues

- Structure: Benzimidazole derivatives (e.g., 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazides) replace benzothiazole with benzimidazole, altering electronic density and hydrogen-bonding patterns.

- Activity : Compounds 25g and 25j (benzimidazole derivatives) exhibit superior anticonvulsant activity (vs. phenytoin and ethosuximide) due to enhanced lipophilicity and blood-brain barrier penetration .

Piperazine-Linked Benzothiazoles

- Structure : Derivatives like (4-benzothiazol-2-yl-piperazin-1-yl)acetic acid hydrazide (6) incorporate a piperazine ring, increasing basicity and solubility.

- Activity : Piperazine-containing analogues (e.g., 8c ) show antiproliferative and anti-HIV activity, attributed to improved cellular uptake and DNA/protein binding via the piperazine’s chelating ability .

Sulfanyl-Substituted Derivatives

- Structure : Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(3-methoxybenzylidene)acetohydrazide () feature a sulfanyl (-S-) linker, increasing electron-withdrawing effects.

- Activity : Sulfanyl groups enhance α-glucosidase inhibition (e.g., 228 , IC50 = 6.10 µM) by stabilizing enzyme-inhibitor complexes through hydrophobic and van der Waals interactions .

- Key Difference : Sulfanyl substituents may improve metabolic stability compared to oxygen or nitrogen-based linkers.

Coumarin and Triazole Hybrids

- Structure : Hybrids like N′-(butan-2-ylidene)-2-(coumarin-4-yloxy)acetohydrazide () merge acetohydrazide with coumarin, a fluorescent chromophore.

- Key Difference: The coumarin moiety introduces photophysical properties, enabling dual therapeutic-diagnostic applications.

Thermal and Stability Profiles

- Thermal Behavior : While this compound’s thermal data are unreported, analogues like 2-(1H-benzotriazol-1-yl)acetohydrazide decompose at 180–220°C, suggesting moderate thermal stability. Piperazine-linked derivatives may exhibit higher melting points due to crystalline packing .

Data Tables

Table 1: Comparative Bioactivity of Selected Analogues

Table 2: Physicochemical Properties

| Compound Class | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 1.8 | 0.45 | 195–198 (decomp.) |

| Benzimidazole-acetohydrazide | 2.3 | 0.32 | 210–212 |

| Piperazine-linked derivative | 1.5 | 1.20 | 245–248 |

| Sulfanyl derivative | 2.1 | 0.28 | 185–188 |

準備方法

Competing Pathways in Heterocycle Formation

During the synthesis of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide, competing reactions may lead to unexpected byproducts. For example, treatment of the intermediate ethyl ester with acetylacetone initially produced N-(4-oxopentan-2-ylidene)acetohydrazide (5) instead of the anticipated pyrazole derivative (4). This divergence underscores the sensitivity of the reaction to steric and electronic factors. The formation of 5 was attributed to keto-enol tautomerism, which favored imine formation over cyclocondensation.

Characterization of Byproduct 5:

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may promote decomposition at elevated temperatures. In contrast, ethanol balances solubility and stability, making it the preferred medium for hydrazide synthesis.

Thermal Stability:

Advanced Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Distinct signals for SCH₂ (δ 4.45–4.71 ppm) and NH (δ 10.70–11.74 ppm) groups confirm hydrazide formation.

-

¹³C NMR: Carbonyl resonances at δ 165–170 ppm and benzothiazole carbons at δ 120–150 ppm.

X-ray Crystallography:

Single-crystal analysis of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivatives revealed planar benzothiazole moieties and non-coplanar hydrazide groups (Figure 1). Key bond lengths include:

| Bond | Length (Å) |

|---|---|

| C7–N1 | 1.335 |

| N1–N2 | 1.398 |

| C8–O1 | 1.231 |

Table 1: Selected bond lengths for 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) corroborates molecular formulae, while elemental analysis (C, H, N, S) ensures purity. For example, compound 3 (C₉H₁₀N₄OS₂) showed:

Industrial and Green Chemistry Considerations

Q & A

Q. What are the critical parameters for synthesizing 2-(1,3-Benzothiazol-2-yl)acetohydrazide with high purity and yield?

Methodological Answer: The synthesis requires precise control of reaction conditions:

- Temperature : Optimal ranges (e.g., 60–80°C for hydrazine reactions) to avoid side products like imines or over-oxidation .

- Solvent Choice : Polar aprotic solvents (e.g., ethanol or DMF) enhance solubility of intermediates .

- Reaction Time : Extended reflux (4–6 hours) ensures complete hydrazide formation, monitored via TLC .

- Stoichiometry : A 1.2:1 molar ratio of hydrazine hydrate to ester precursors minimizes unreacted starting materials .

Post-synthesis, recrystallization in methanol or ethanol improves purity .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify hydrazide protons (δ 9–10 ppm) and benzothiazole carbons (δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching bands for C=O (1650–1700 cm) and N–H (3200–3300 cm) validate functional groups .

- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding) in single crystals .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential irritancy .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrazine vapors .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can reaction pathways be optimized to synthesize bioactive derivatives?

Methodological Answer:

- Derivatization Strategies :

- Condensation with Aldehydes : Use aromatic aldehydes (e.g., 3-hydroxybenzaldehyde) under acidic conditions (acetic acid) to form hydrazone derivatives .

- Cyclization Reactions : Employ 1,2,4-triazoles or cinnamyl alcohol to generate heterocyclic scaffolds with enhanced bioactivity .

- Catalyst Screening : Lewis acids (e.g., ZnCl) improve regioselectivity in sulfanyl group substitutions .

- Green Chemistry : Solvent-free reductive amination reduces environmental impact and simplifies purification .

Q. What computational approaches aid in predicting the compound’s reactivity and binding affinity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulates interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .

- Molecular Dynamics (MD) : Models stability of ligand-protein complexes over time to prioritize derivatives for synthesis .

Q. How can structural modifications enhance pharmacokinetic properties?

Methodological Answer:

- Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., –NO) to improve membrane permeability .

- Metabolic Stability : Fluorination at the benzothiazole ring reduces oxidative degradation by cytochrome P450 enzymes .

- Solubility Enhancement : Incorporate polar substituents (e.g., –OH or –SOH) via post-synthetic modifications .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Analysis : Use IC values to compare potency variations (e.g., anti-cancer assays vs. anti-inflammatory models) .

- Assay Validation : Replicate studies with standardized cell lines (e.g., HeLa or RAW 264.7) and controls to minimize variability .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。